molecular formula C16H13N3S2 B498786 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole CAS No. 328964-89-2

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole

Cat. No.: B498786
CAS No.: 328964-89-2
M. Wt: 311.4g/mol
InChI Key: HKWHBXMJRSNVSG-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of both benzimidazole and benzothiazole moieties, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole typically involves the condensation of 2-mercaptobenzothiazole with 2-chloromethyl-1-methylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole or benzothiazole moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Alkyl halides, aryl halides, and various nucleophiles in solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole or benzothiazole derivatives.

    Substitution: Substituted benzimidazole or benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 2-(1-Methyl-1H-benzimidazol-2-yl)-ethylamine hydrochloride
  • 2-(1-Methyl-1H-benzimidazol-2-yl)-ethanol dihydrate

Uniqueness

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole is unique due to the presence of both benzimidazole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds that contain only one of these moieties.

Properties

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S2/c1-19-13-8-4-2-6-11(13)17-15(19)10-20-16-18-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHBXMJRSNVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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